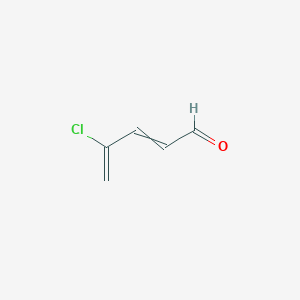

4-Chloropenta-2,4-dienal

Beschreibung

4-Chloropenta-2,4-dienal (C₅H₅ClO) is an α,β,γ,δ-unsaturated aldehyde featuring conjugated double bonds and a chlorine substituent at the C4 position. Its structure (E-configuration at C4) enhances electrophilicity, making it a versatile intermediate in organic synthesis, particularly in stereoselective allylation and cross-coupling reactions . The compound’s reactivity stems from the electron-withdrawing chlorine atom, which polarizes the conjugated system, facilitating nucleophilic additions and catalytic transformations. It has been explored in complex fragment couplings, such as hypothetical syntheses of natural product analogs like spongistatin 1 .

Eigenschaften

CAS-Nummer |

214476-30-9 |

|---|---|

Molekularformel |

C5H5ClO |

Molekulargewicht |

116.54 g/mol |

IUPAC-Name |

4-chloropenta-2,4-dienal |

InChI |

InChI=1S/C5H5ClO/c1-5(6)3-2-4-7/h2-4H,1H2 |

InChI-Schlüssel |

ULPTUYPDHGRMRB-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(C=CC=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropenta-2,4-dienal can be achieved through a one-pot oxidation-olefination process. This involves the oxidation of (E)- and (Z)-3-chloroprop-2-en-1-ols using barium manganate, followed by olefination with ethyl (triphenyl-λ5-phosphanylidene)acetate . This method provides an efficient approach to obtaining the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for 4-Chloropenta-2,4-dienal are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloropenta-2,4-dienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Barium manganate is commonly used for the oxidation of precursor compounds.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives such as carboxylic acids.

- Reduced derivatives such as alcohols.

- Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

4-Chloropenta-2,4-dienal has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Chloropenta-2,4-dienal involves its reactivity as a conjugated diene. The compound can participate in Diels-Alder reactions, forming cycloaddition products with dienophiles . This reactivity is facilitated by the electron-withdrawing chlorine atom, which enhances the compound’s electrophilic nature. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural similarities with 4-chloropenta-2,4-dienal but exhibit distinct reactivity, stability, and applications due to variations in substituents and chain length:

trans,trans-Hexa-2,4-dienal

- Structure : C₆H₈O; conjugated dienal without halogen substituents.

- Properties : A green leaf volatile (GLV) contributing to plant aromas. Found in Glycine max cultivars, it is less electrophilic than 4-chloropenta-2,4-dienal due to the absence of electron-withdrawing groups .

- Applications : Primarily ecological, serving as a signaling molecule in plant defense mechanisms.

Hexa-2,4-dienal

- Structure : C₆H₈O; differs in chain length and stereochemistry.

- Reactivity: Substrate for Fusarium graminearum glutathione transferase (FgGST1), which detoxifies lipid peroxidation products. Exhibits moderate enzymatic activity (kₐₜ/Kₘ = 1.2 × 10³ M⁻¹s⁻¹) compared to trans-2-nonenal (kₐₜ/Kₘ = 2.5 × 10³ M⁻¹s⁻¹) .

- Role : Biological relevance in oxidative stress response, unlike 4-chloropenta-2,4-dienal’s synthetic utility.

5-Aminopenta-2,4-dienal Derivatives

- Structure: C₅H₇NO; amino group replaces chlorine, creating a push-pull conjugated system.

- Electronic Properties: Enhanced charge transfer due to the electron-donating amino group, leading to strong nonlinear optical (NLO) activity. Theoretical studies predict static first hyperpolarizabilities (β₀) up to 1.5 × 10⁻²⁷ esu, outperforming many organic NLO materials .

- Applications: Potential in photonics and optoelectronics, contrasting with 4-chloropenta-2,4-dienal’s role in catalysis.

(2E,4E)-5-Phenylpenta-2,4-dienal

- Structure : C₁₁H₁₀O; phenyl group at C5 extends conjugation.

- Stability : Increased aromatic interactions improve thermal stability compared to 4-chloropenta-2,4-dienal.

- Hazards : Classified as an industrial chemical (CAS 13466-40-5) with stringent handling requirements .

Hepta-2,4-dienal

- Structure : C₇H₁₀O; longer hydrocarbon chain.

- Formation : Generated via β-scission of n-3 polyunsaturated fatty acid hydroperoxides (e.g., EPA oxidation) .

- Applications : Biomarker for lipid oxidation in food science, contrasting with synthetic applications of chlorinated analogs.

Data Table: Comparative Analysis of 4-Chloropenta-2,4-dienal and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.